molecular formula C11H13ClO3 B12548180 Acetic acid--3-(4-chlorophenyl)prop-2-en-1-ol (1/1) CAS No. 170938-14-4

Acetic acid--3-(4-chlorophenyl)prop-2-en-1-ol (1/1)

Cat. No.: B12548180
CAS No.: 170938-14-4
M. Wt: 228.67 g/mol
InChI Key: JTURZVSCDCVLJE-UHFFFAOYSA-N
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Description

Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol (1/1) is an organic compound that features a chlorinated phenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 4-chlorobenzaldehyde with acetic acid and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions including:

    Oxidation: This reaction can convert the alcohol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 4-chlorophenyl ester
  • 4-Hexen-1-ol, acetate
  • 2-Chloro-2-propen-1-ol

Uniqueness

Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

170938-14-4

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

acetic acid;3-(4-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO.C2H4O2/c10-9-5-3-8(4-6-9)2-1-7-11;1-2(3)4/h1-6,11H,7H2;1H3,(H,3,4)

InChI Key

JTURZVSCDCVLJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C=CCO)Cl

Origin of Product

United States

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